molecular formula C20H19N5O2S B264938 N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide

N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide

Cat. No. B264938
M. Wt: 393.5 g/mol
InChI Key: ZBHVHWMXVGPAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMF and has been synthesized using various methods.

Mechanism of Action

DMF has been found to act as an antioxidant and can scavenge free radicals. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular response to oxidative stress. DMF has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which plays a role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DMF has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, which is an important antioxidant in the body. DMF has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMF has been shown to increase the expression of heme oxygenase-1 (HO-1), which is an important enzyme in the cellular response to oxidative stress.

Advantages and Limitations for Lab Experiments

DMF has several advantages for lab experiments, including its stability and solubility in various solvents. DMF is also relatively easy to synthesize and can be obtained in high yields. However, DMF has some limitations, including its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the research of DMF. One area of research is the development of DMF analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of DMF in the treatment of other diseases such as cardiovascular disease and diabetes. The development of new methods for the synthesis of DMF is also an area of future research. Finally, the investigation of the potential toxicity of DMF and the development of safer handling and disposal methods is an important area of research.

Synthesis Methods

DMF can be synthesized using various methods, including the reaction of 2-furancarboxylic acid with 2-mercapto-N-methylbenzimidazole, followed by the reaction with 4,6-dimethyl-2-chloropyrimidine. Another method involves the reaction of 2-mercapto-N-methylbenzimidazole with 4,6-dimethyl-2-chloropyrimidine, followed by the reaction with 2-furancarboxylic acid. These methods result in the formation of DMF as a white crystalline solid.

Scientific Research Applications

DMF has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. DMF has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases. DMF has been shown to modulate the immune system and can be used in the treatment of autoimmune diseases such as multiple sclerosis. DMF has also been found to have neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-methylbenzimidazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C20H19N5O2S/c1-12-9-13(2)22-20(21-12)28-11-18-24-15-10-14(6-7-16(15)25(18)3)23-19(26)17-5-4-8-27-17/h4-10H,11H2,1-3H3,(H,23,26)

InChI Key

ZBHVHWMXVGPAHS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CO4)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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